2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound belonging to the class of tetrahydrobenzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and metabolic stability.
Preparation Methods
The synthesis of 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable thiophene derivative with an amine, followed by fluorination and subsequent functional group transformations to introduce the carboxamide moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Cyclization: This reaction can form new ring structures, potentially enhancing the compound’s stability and biological activity
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further research in cellular and molecular biology.
Medicine: Due to its potential anti-inflammatory and anticancer properties, it is being investigated as a lead compound for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. By disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, the compound enhances the expression of antioxidant and anti-inflammatory genes .
Comparison with Similar Compounds
Compared to other tetrahydrobenzo[b]thiophene derivatives, 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to the presence of fluorine atoms, which enhance its biological activity and metabolic stability. Similar compounds include:
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Lacks the fluorine atoms, resulting in different biological properties.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains an ester group instead of a carboxamide, affecting its reactivity and biological activity .
Properties
Molecular Formula |
C9H10F2N2OS |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
2-amino-6,6-difluoro-5,7-dihydro-4H-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C9H10F2N2OS/c10-9(11)2-1-4-5(3-9)15-8(13)6(4)7(12)14/h1-3,13H2,(H2,12,14) |
InChI Key |
LJSBGFIUJBPVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C(=C(S2)N)C(=O)N)(F)F |
Origin of Product |
United States |
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